molecular formula C21H23N3O2 B249107 3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole

3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole

Cat. No. B249107
M. Wt: 349.4 g/mol
InChI Key: GEOFMWXECDHRMO-UHFFFAOYSA-N
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Description

3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole, commonly known as MIPT, is a synthetic compound that belongs to the indole family. MIPT has gained significant attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

MIPT is believed to exert its biological effects by binding to serotonin receptors in the brain. It has been shown to have a high affinity for the 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress. MIPT has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
MIPT has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety. MIPT has also been shown to have anti-inflammatory properties, which may be useful in treating inflammatory diseases such as arthritis. Additionally, MIPT has been shown to inhibit the growth of cancer cells, indicating its potential use in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of MIPT is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. MIPT is also relatively easy to synthesize, making it readily available for research purposes. However, MIPT has some limitations, including its potential toxicity and the need for further research to fully understand its biological effects.

Future Directions

There are several future directions for MIPT research. One area of interest is the potential use of MIPT in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new MIPT derivatives with improved biological activity and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of MIPT and its potential applications in medical research.
Conclusion:
MIPT is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. It has been shown to have anti-inflammatory, anti-tumor, and anti-depressant properties, and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. MIPT has several advantages for lab experiments, including its high affinity for the 5-HT1A receptor and ease of synthesis. However, further research is needed to fully understand its biological effects and potential applications.

Synthesis Methods

MIPT can be synthesized through a multi-step process that involves the condensation of 2-methoxybenzoyl chloride and 1-piperazinecarboxamide, followed by the reaction with indole-3-carboxaldehyde. The final product is purified through column chromatography to obtain pure MIPT.

Scientific Research Applications

MIPT has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory, anti-tumor, and anti-depressant properties. MIPT has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C21H23N3O2/c1-26-20-9-5-3-7-18(20)21(25)24-12-10-23(11-13-24)15-16-14-22-19-8-4-2-6-17(16)19/h2-9,14,22H,10-13,15H2,1H3

InChI Key

GEOFMWXECDHRMO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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